[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine
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Overview
Description
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine is an organic compound that features a cyclopropene ring substituted with a trimethylsilyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a suitable cyclopropene derivative with trimethylsilyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Tetrabutylammonium fluoride; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted cyclopropene derivatives.
Scientific Research Applications
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group can enhance the stability and reactivity of the cyclopropene ring, allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methane: Lacks the amine functionality, making it less reactive in certain types of reactions.
Uniqueness
[2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine is unique due to its combination of a cyclopropene ring, trimethylsilyl group, and methanamine functionality. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1466419-88-4 |
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Molecular Formula |
C8H17NSi |
Molecular Weight |
155.31 g/mol |
IUPAC Name |
(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine |
InChI |
InChI=1S/C8H17NSi/c1-6-7(5-9)8(6)10(2,3)4/h7H,5,9H2,1-4H3 |
InChI Key |
ZQQFADWUMGMDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1CN)[Si](C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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